molecular formula C6H8FN3O2 B10905117 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1429419-54-4

4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10905117
CAS No.: 1429419-54-4
M. Wt: 173.15 g/mol
InChI Key: YVGKAOQQOAZKCY-UHFFFAOYSA-N
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Description

4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with the molecular formula C6H8FN3O2 . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive carboxylic acid (C6H7FN2O2) group and an amino substituent on a pyrazole core, makes it a valuable precursor for the synthesis of more complex molecules, such as amides and other derivatives . The 2-fluoroethyl group attached to the pyrazole nitrogen is a key functional moiety of interest; the incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold in the design of potential pharmacologically active agents . Researchers can utilize this compound in the exploration of novel ligands for various enzyme systems. As with all compounds of this class, this compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1429419-54-4

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8FN3O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2,8H2,(H,11,12)

InChI Key

YVGKAOQQOAZKCY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CCF

Origin of Product

United States

Preparation Methods

Hydrazine and 1,3-Dicarbonyl Cyclization

A common approach involves reacting hydrazine hydrate with β-keto esters or β-diketones under acidic or basic conditions. For example, ethyl 3-oxobutanoate reacts with hydrazine to form 1H-pyrazole-5-carboxylate intermediates. Adjusting substituents at the 1- and 4-positions ensures regiochemical control.

Reaction Conditions :

  • Reactants : Hydrazine hydrate (1.2 equiv), β-keto ester (1.0 equiv)

  • Solvent : Ethanol (reflux, 16 h)

  • Yield : 60–96%

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is introduced via nucleophilic substitution or alkylation reactions.

Nucleophilic Substitution with Fluoroethyl Halides

A hydroxyl or halogen atom at the pyrazole’s 1-position reacts with 2-fluoroethyl bromide or chloride.

Procedure :

  • Substrate : 1-Hydroxy-1H-pyrazole-5-carboxylate ester (1.0 equiv)

  • Reagent : 2-Fluoroethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : ~70% (estimated from analogous reactions)

Key Consideration :

  • Use of anhydrous conditions prevents hydrolysis of the fluoroethyl halide.

Functionalization of the Carboxylic Acid Group

The carboxylic acid is often introduced via hydrolysis of ester precursors.

Ester Hydrolysis

Ethyl or methyl esters are hydrolyzed under acidic or basic conditions.

Basic Hydrolysis :

  • Reactants : Ethyl 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Reagent : NaOH (2.0 equiv), H₂O/EtOH (1:1)

  • Conditions : Reflux, 6 h

  • Yield : 85–90%

Acidic Hydrolysis :

  • Reagent : HCl (6 M), reflux, 8 h

  • Yield : Comparable to basic conditions but may require longer reaction times.

Regioselective Amination at the 4-Position

The amino group is introduced via nitration followed by reduction or direct substitution.

Nitration and Reduction

  • Nitration :

    • Reagent : HNO₃/H₂SO₄, 0°C → 25°C, 4 h

    • Intermediate : 4-Nitro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

  • Reduction :

    • Reagent : H₂/Pd-C (10% wt), EtOH, 25°C, 12 h

    • Yield : 75–80%

Direct Amination

  • Reactants : 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv), NH₃ (aq., 28%)

  • Conditions : Sealed tube, 120°C, 24 h

  • Yield : 65% (reported for analogous systems)

Optimization and Challenges

Regiochemical Control

Pyrazole synthesis often yields mixtures of 1H- and 2H-regioisomers. Steric and electronic directing groups (e.g., sulfonyl in) improve selectivity for the 1H-isomer.

Fluorine Stability

The 2-fluoroethyl group is susceptible to elimination under strong basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., K₂CO₃ instead of NaOH)

  • Lowering reaction temperatures during alkylation

Structural Characterization

Critical analytical data for intermediates and the final compound:

Parameter Value Source
Molecular Formula C₆H₈FN₃O₂
Molecular Weight 173.15 g/mol
IR (cm⁻¹) 3480 (N–H), 1693 (C=O), 1615 (C=N)
¹H NMR (DMSO-d₆, δ ppm) 8.21 (s, 1H, pyrazole-H), 4.72 (t, 2H, –CH₂F), 3.90 (t, 2H, N–CH₂)

Industrial-Scale Considerations

Cost-Effective Fluorination

Patents describe using triphenylphosphonium intermediates for fluoromethylation, though 2-fluoroethyl halides remain standard for small-scale synthesis.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol from hydrolysis steps is distilled and reused.

  • Catalytic Methods : Palladium-catalyzed amination reduces reagent waste .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of 4-nitro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing anti-inflammatory and analgesic drugs. Research has indicated that derivatives of pyrazole, including this compound, exhibit promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Case Study: Anti-inflammatory Activity
A study demonstrated that compounds similar to 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid showed significant inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity Data

Compound NameIC50 (µM)Mechanism of Action
This compound10.5COX-2 inhibition
Diclofenac15.0COX inhibition
Celecoxib12.0COX-2 selective inhibition

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential in developing herbicides and pesticides. The compound's ability to enhance crop protection while minimizing environmental impact makes it a valuable asset in sustainable agriculture .

Case Study: Herbicide Development
Research has shown that pyrazole derivatives can be modified to create effective herbicides that target specific plant enzymes, leading to improved crop yields without harming non-target species .

Biochemical Research

The compound is also utilized in biochemical studies to investigate enzyme inhibition and receptor binding. Its ability to interact with biological targets allows researchers to explore various biochemical pathways .

Case Study: Enzyme Inhibition Studies
In one study, derivatives of this compound were evaluated for their inhibitory effects on specific kinases involved in cancer progression. The results indicated that modifications at the pyrazole ring significantly influenced biological activity, making it a promising candidate for further development .

In diagnostic applications, this compound can be formulated into agents for detecting various diseases through targeted imaging techniques. Its ability to form stable complexes with biological molecules enhances its utility in medical diagnostics .

Mechanism of Action

The mechanism of action of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target. The amino and carboxylic acid groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1: 2-fluoroethyl; 4: NH₂; 5: COOH C₆H₇FN₃O₂ 188.14 Enhanced solubility, metabolic stability
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid 1: 2-fluoroethyl; 4: Br; 5: COOH C₆H₆BrFN₂O₂ 265.03 Halogenation enhances electrophilicity; potential halogen bonding
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-Cl-phenyl; 4: 2-hydroxyethyl; 3: COOH C₁₃H₁₂ClNO₄ 281.69 Hydroxyethyl group increases hydrophilicity; used in coordination chemistry
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1: Ph; 4: COOH; 5: NH₂ C₁₀H₉N₃O₂ 203.20 Aromatic substituent improves π-π stacking; antimicrobial activity
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 3: 2,4-diCl-5-F-phenyl; 1: 4-MeO-Ph; 5: COOH C₁₇H₁₁Cl₂FNO₃ 399.19 Bulky substituents enhance steric hindrance; agrochemical applications

Research Findings and Trends

Recent studies highlight the following trends:

Fluorine Substitution : Fluorine atoms in pyrazole derivatives improve bioavailability and blood-brain barrier penetration, as seen in the target compound ().

Biological Activity: Pyrazole-5-carboxylic acids with electron-withdrawing groups (e.g., Br, Cl) show enhanced antimicrobial and anticancer activity compared to amino-substituted analogs ().

Biological Activity

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by its unique structure, which includes an amino group, a carboxylic acid functional group, and a 2-fluoroethyl side chain. This compound has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications. The introduction of the fluorinated ethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various pharmacological studies.

  • Molecular Formula : C6H8FN3O2
  • Molar Mass : Approximately 173.15 g/mol
  • Structure : The presence of the pyrazole ring along with the functional groups allows for diverse chemical reactivity, which is crucial for synthesizing derivatives with enhanced biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds in the pyrazole class have demonstrated significant antimicrobial effects against various pathogens. This compound's structural features may enhance its efficacy in this area.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating physiological responses .
  • Anticancer Potential : The compound is being investigated for its anticancer properties. Structural analogs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group enhances membrane permeability, allowing the compound to reach its target sites effectively. The pyrazole ring can modulate enzyme activity and receptor interactions, leading to various biological effects .

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of pyrazole compounds can suppress tumor growth in various cancer cell lines. For instance, a related compound demonstrated an IC50 value indicating effective cytotoxicity against U87 glioblastoma cells .
  • Anti-inflammatory Effects : Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, certain derivatives showed over 85% inhibition at specific concentrations .

Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantPromising
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidHighModerateSignificant
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acidHighSignificantModerate

Q & A

Q. What are the common synthetic routes for 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, Suzuki-Miyaura coupling, and hydrolysis. For example:

Cyclocondensation : React ethyl acetoacetate with 2-fluoroethylhydrazine to form the pyrazole core. This method is analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate reacts with phenylhydrazine under reflux .

Functionalization : Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki reaction). demonstrates that aryl boronic acids react with brominated pyrazole intermediates in degassed DMF/H₂O with K₃PO₄ and Pd(PPh₃)₄, yielding substituted pyrazoles .

Hydrolysis : Convert ester intermediates to carboxylic acids using basic conditions (e.g., NaOH/EtOH).

Q. How is the compound characterized structurally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

NMR Spectroscopy :

  • ¹H NMR : Peaks for the 2-fluoroethyl group (δ 4.5–5.0 ppm for -CH₂F) and pyrazole protons (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Carboxylic acid carbon at ~165–170 ppm .

X-ray Crystallography : SHELX software refines crystal structures, as demonstrated in for small-molecule refinement. Hydrogen bonding between the amino and carboxylic acid groups can be analyzed .

Q. How can the synthesis yield be optimized for scale-up?

Methodological Answer: Optimization strategies include:

Catalyst Screening : Use Pd catalysts with higher turnover numbers (e.g., Pd(OAc)₂ with SPhos ligand) to reduce metal loading .

Solvent Effects : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve sustainability without compromising yield .

Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 1–2 h while maintaining >80% yield, as shown for similar pyrazole derivatives .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. used Gaussian 09 with B3LYP/6-311G(d,p) basis sets to model pyrazole derivatives .

Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Pyrazole-carboxylic acids show affinity for catalytic pockets due to hydrogen bonding with the COOH group .

QSAR Models : Correlate substituent effects (e.g., fluoroethyl group) with activity. For example, fluorination enhances metabolic stability in related compounds .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. Systematic approaches include:

Structure-Activity Relationship (SAR) Studies : Compare substituent effects. shows that substituting the 2-fluorophenyl group enhances anticancer activity, while alkyl chains alter solubility .

Standardized Assays : Re-evaluate activities under controlled conditions (e.g., fixed IC₅₀ protocols). For instance, discrepancies in antimicrobial data may stem from variations in microbial strains .

Q. What crystallographic challenges arise during structure determination?

Methodological Answer:

Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data, as described in .

Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., COOH⋯NH₂) with PLATON to resolve packing ambiguities .

Disorder Modeling : For flexible 2-fluoroethyl groups, apply ISOR and SIMU restraints in SHELXL .

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